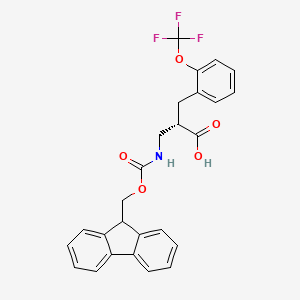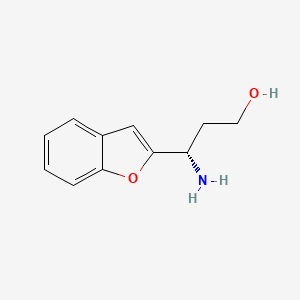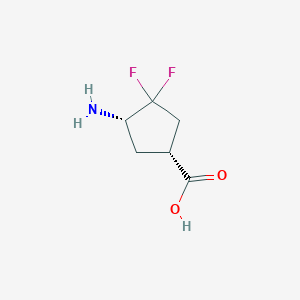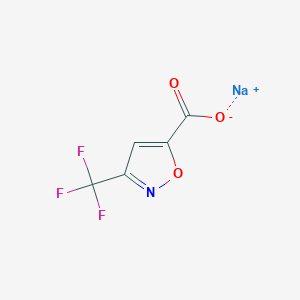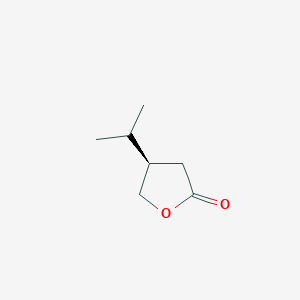
(R)-4-Isopropyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Isopropyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans This compound is characterized by a furan ring that is partially saturated and substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isopropyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-isopropyl-1,3-butanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of ®-4-Isopropyldihydrofuran-2(3H)-one can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: ®-4-Isopropyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include lactones, carboxylic acids, and various substituted dihydrofurans, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-4-Isopropyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrially important compounds.
Mecanismo De Acción
The mechanism by which ®-4-Isopropyldihydrofuran-2(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Isopropyldihydrofuran-2(3H)-one: The racemic mixture of the compound.
4-Isopropyltetrahydrofuran: A fully saturated analog.
4-Isopropylfuran: An unsaturated analog.
Uniqueness: ®-4-Isopropyldihydrofuran-2(3H)-one is unique due to its specific stereochemistry, which can impart distinct chemical and biological properties compared to its racemic or fully saturated counterparts. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(4R)-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
Clave InChI |
KSHNENOHFJQWJE-LURJTMIESA-N |
SMILES isomérico |
CC(C)[C@H]1CC(=O)OC1 |
SMILES canónico |
CC(C)C1CC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



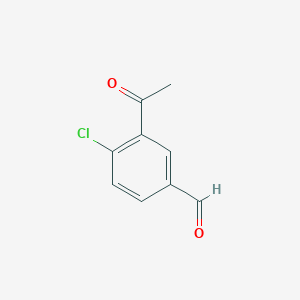
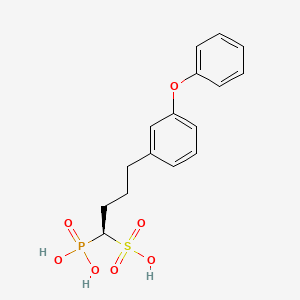

![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
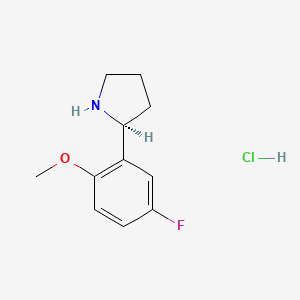
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)

